molecular formula C10H9NS B1391893 2-Methyl-4-(3-thienyl)pyridine CAS No. 1187163-37-6

2-Methyl-4-(3-thienyl)pyridine

Cat. No.: B1391893
CAS No.: 1187163-37-6
M. Wt: 175.25 g/mol
InChI Key: AAGUFRGVBBFNRD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-thienyl)pyridine is a heterocyclic compound of significant interest in chemical research and development, particularly for its potential in creating novel bioactive molecules. This compound features a pyridine ring linked to a thiophene (thienyl) group, a structural motif prevalent in pharmaceuticals and agrochemicals. While direct biological data for this specific compound is limited, its core structure is a key scaffold in several active research areas. In medicinal chemistry, analogous pyridine-thienyl structures are recognized for their potential in neurological research, showing relevance as components in potent and selective kappa opioid receptor (KOR) antagonists, which are investigated for mood disorders and substance abuse . Furthermore, the thienyl-pyridine scaffold is a valuable building block in agrochemical research. Structurally similar compounds have demonstrated promising insecticidal and fungicidal activities in scientific studies, indicating their potential for the development of new pest control agents . The presence of both nitrogen and sulfur heterocycles makes this compound a versatile intermediate for further synthetic exploration, including metal complex formation and the construction of more complex polycyclic structures . Researchers value this compound for its potential contributions to drug discovery, pesticidal innovation, and material science. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUFRGVBBFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 3 Thienyl Pyridine and Analogues

Catalytic Cross-Coupling Approaches to Aryl-Pyridines

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of aryl-pyridines.

Suzuki-Miyaura Cross-Coupling Protocols for Thienyl-Pyridine Linkages

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for creating C-C bonds between aryl or vinyl halides and organoboron compounds. researchgate.netpreprints.org This reaction is catalyzed by a palladium complex and requires a base. researchgate.net Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance of functional groups. researchgate.netnih.gov

In the context of synthesizing thienyl-pyridines, this reaction typically involves the coupling of a bromopyridine with a thienylboronic acid or vice versa. For instance, the synthesis of 2-aryl-4-(phenylamino)quinolines has been achieved through a one-pot palladium-mediated Suzuki-Miyaura cross-coupling of 2-aryl-3-iodo-4-(phenylamino)quinolines with arylboronic acids. preprints.org Similarly, various thienylpyridazine derivatives have been synthesized via Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aryl-boronic acids. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

A general representation of the Suzuki-Miyaura coupling for the synthesis of 2-Methyl-4-(3-thienyl)pyridine would involve the reaction of 4-halo-2-methylpyridine with 3-thienylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Synthesis

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)Reference
4-IodoimidazolePyrimidineboronic acidNot specifiedNot specifiedNot specified4-(Pyrimidinyl)imidazole67 preprints.org
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPalladiumNot specifiedNot specified3-((Hetero)aryl)-6-(thiophen-2-yl)pyridazines14-28 nih.gov
Aryl bromides/iodides/triflatesCyclic vinyl boronateNot specifiedNot specifiedNot specified4-Aryl tetrahydropyridinesGood preprints.org
2-Pyridyl ammonium (B1175870) saltsArylboronic acids[Pd(IPr)(3-CF3-An)Cl2] or [Pd(IPr)(cin)Cl]Not specifiedNot specifiedBiaryl and heterobiarylpyridinesBroad scope organic-chemistry.org

Note: This table provides examples of similar coupling reactions. Specific conditions for this compound may vary.

Other Palladium-Catalyzed Arylation Methods

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are employed for aryl-pyridine synthesis. These include the direct arylation of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. For example, palladium-catalyzed direct arylation of thiophenes with aryl bromides has been demonstrated to be tolerant of silyl (B83357) groups.

Palladium-catalyzed methylation of aryl boronate esters has also been reported, providing a route to methylated pyridine (B92270) derivatives. nih.gov This method utilizes iodomethane (B122720) as the methyl source and a palladium catalyst with a bulky alkylphosphine ligand. nih.gov Furthermore, palladium-catalyzed arylation of benzylic C-H bonds in azaarylmethanes with aryl sulfides has been developed, offering another pathway to functionalized pyridines. thieme-connect.de

Copper-Catalyzed Aerobic Synthesis Pathways

Copper-catalyzed reactions present a more economical and sustainable alternative to palladium-based systems. Copper catalysts can facilitate the aerobic oxidative C-H functionalization of pyridines to form various derivatives. nih.gov For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved through a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org This method is environmentally friendly as it uses air as the oxidant. beilstein-journals.org

Copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has also been used to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.orgrsc.org These reactions demonstrate the potential of copper catalysis in forming C-N bonds under mild, aerobic conditions. While not directly forming a thienyl-pyridine linkage, these methods highlight the utility of copper in functionalizing the pyridine ring, which could be a step in a multi-step synthesis of the target molecule.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. bohrium.com These reactions are highly efficient, atom-economical, and often align with the principles of green chemistry. bohrium.comnih.gov

One-Pot Multicomponent Synthesis of Pyridine Derivatives

Several one-pot MCRs have been developed for the synthesis of polysubstituted pyridines. academie-sciences.fr A common approach involves the reaction of an aldehyde, a ketone, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonium source. nih.govacademie-sciences.fr For example, a four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate (B1210297) has been used to synthesize a range of pyridine derivatives. nih.govacs.org

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the target compound, has been achieved through a one-pot, four-component reaction of aromatic or heteroaromatic aldehydes, cyclic ketones, malononitrile, and ammonium acetate. academie-sciences.fr This reaction can be catalyzed by a biopolymer-based magnetic nanocomposite, allowing for easy catalyst recovery. academie-sciences.fr

Table 2: Examples of One-Pot Multicomponent Synthesis of Pyridine Derivatives

AldehydeKetone/Acetyl DerivativeActive Methylene CompoundCatalyst/ConditionsProduct TypeYield (%)Reference
p-Formylphenyl-4-toluenesulfonateAcetophenone derivativesEthyl cyanoacetateMicrowave irradiation3-Cyanopyridine derivatives82-94 nih.govacs.org
Aromatic/Heteroaromatic aldehydesCyclic ketonesMalononitrileFe3O4/cellulose nanocatalystPolysubstituted pyridinesGood academie-sciences.fr
p-Formylphenyl-4-toluenesulfonate2-AcetylthiopheneEthyl cyanoacetateMicrowave irradiation4-[3-Cyano-2-oxo-6-(2-thienyl)-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateNot specified acs.orgsemanticscholar.org
Aryl diazoestersN-AlkylmaleimidesPyridine derivativesBlue LED, solvent-freeDensely substituted itaconimidesExcellent rsc.org

Application of Green Chemistry Principles in MCRs

MCRs inherently possess many advantages that align with the principles of green chemistry, such as atom economy, reduced reaction times, and higher yields. nih.gov The development of green methodologies for pyridine synthesis is an active area of research. bohrium.comresearchgate.net This includes the use of environmentally benign solvents like ethanol (B145695) or even solvent-free conditions, as well as the use of recyclable catalysts. nih.govacademie-sciences.fr

Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the MCR synthesis of pyridine derivatives. nih.govacs.org This technique often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.govacs.org The use of a blue LED in a solvent-free multicomponent reaction to synthesize densely functionalized itaconimides from pyridine derivatives further exemplifies the move towards more sustainable synthetic protocols. rsc.org

Cyclization and Condensation Reaction Pathways

The construction of the thienylpyridine scaffold is often achieved through powerful ring-forming reactions. These pathways include acid-catalyzed cyclizations and various condensation strategies, which can be tailored to produce a wide array of substituted pyridines.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents a direct and effective method for the synthesis of the pyridine ring. This approach typically involves an intramolecular reaction where a suitably functionalized acyclic precursor is induced to ring-close under acidic conditions. For instance, a general strategy for preparing thieno[3,2-c]pyridine (B143518) and thieno[2,3-c]pyridine (B153571) involves the cyclization of N-(thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides. This reaction is effectively promoted by treatment with a strong mineral acid, such as polyphosphoric acid, in an inert organic solvent at elevated temperatures (50°C to the boiling point of the mixture). google.com

A more recent tandem reaction approach, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), allows for the synthesis of 2,4,6-trisubstituted pyridines from enones and primary amines. rsc.org The proposed mechanism for this transformation involves a sequence of reverse Aldol reaction, dehydrative condensation, and an addition-cyclization-aromatization cascade. rsc.org Mass spectrometry analyses have identified key intermediates such as imines, a larger intermediate formed from the reaction of the imine with the enone, and a dihydropyridine, supporting the proposed pathway. rsc.org This method is advantageous due to the use of readily available starting materials and air as a natural oxidant. rsc.org

Table 1: Examples of Acid-Catalyzed Pyridine Synthesis

Precursor(s) Catalyst/Conditions Product Type Ref
N-(thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamide Strong mineral acid, 50-120°C Thieno[c]pyridine google.com

Aldol Condensation and Michael Addition Routes for Terpyridine Synthesis

The synthesis of terpyridines and related 2,4,6-trisubstituted pyridines frequently employs a sequence of Aldol condensation and Michael addition reactions, often in a one-pot procedure. A classic and versatile example is the Kröhnke pyridine synthesis. wikipedia.orgwikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. researchgate.netpharmaguideline.com

The general pathway starts with a base-mediated Aldol condensation between an aryl aldehyde and an acetylpyridine to form an α,β-unsaturated ketone (a chalcone). researchgate.net This intermediate then undergoes a Michael addition with a second equivalent of the acetylpyridine derivative (or a different ketone) to yield a 1,5-diketone. researchgate.net This diketone is typically not isolated but is subjected to in situ ring closure with a source of ammonia (B1221849) to form the central pyridine ring of the terpyridine. researchgate.net Solvent-free conditions, for example using solid NaOH or basic alumina, have been shown to be effective for these sequential reactions, often leading to high yields (>75%). pharmaguideline.com

Table 2: Key Steps in Terpyridine Synthesis via Aldol/Michael Pathway

Step Reactants Intermediate/Product Catalyst/Reagents Ref
1. Aldol Condensation Furanyl aldehyde, 2-acetylpyridine α,β-Unsaturated ketone NaOH (aq) or Basic Alumina researchgate.net
2. Michael Addition α,β-Unsaturated ketone, Pyridinium (B92312) salt 1,5-Diketone derivative Basic Alumina researchgate.net

Formation of Fused Thienylpyridine Systems

The thienylpyridine core is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often start with a pre-functionalized thienylpyridine which undergoes cyclization to generate an additional ring.

A common precursor is ethyl 3-cyano-1,2-dihydro-6-methyl-4-(2′-thienyl)-2-thioxopyridine-5-carboxylate. Reaction of this compound with N-aryl-2-chloroacetamides can lead to two different isomers depending on the basic catalyst used: 2-(N-arylcarbamoyl)methylsulfanyl-thienylpyridines or, via cyclization, 3-amino-thieno[2,3-b]pyridines. libretexts.orgresearchgate.net These aminothieno[2,3-b]pyridines are versatile intermediates. libretexts.orgresearchgate.net For example, they can be converted into:

Pyridothienopyrimidinones by treatment with triethyl orthoformate. libretexts.orgresearchgate.net

Pyridothienotriazinones through reaction with nitrous acid. libretexts.orgresearchgate.net

Tetrahydropyridothienopyrimidinones via condensation with aldehydes like 4-chlorobenzaldehyde. libretexts.orgresearchgate.net

Another strategy involves the reaction of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, which upon heating in ethanol with a catalytic amount of piperidine, cyclizes to form 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone. nih.gov These fused systems are of significant interest due to their diverse chemical properties and potential applications.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The primary methods for synthesizing the 2-arylpyridine backbone, such as Suzuki-Miyaura coupling and Kröhnke-type condensations, have been the subject of detailed mechanistic studies.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used to form the C-C bond between the thiophene (B33073) and pyridine rings. The catalytic cycle is generally understood to proceed through three main steps libretexts.orgnih.gov:

Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (e.g., a bromopyridine or bromothiophene), forming a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organic group from the organoboron reagent (e.g., a thienylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Kröhnke pyridine synthesis mechanism begins with the enolization of an α-pyridinium methyl ketone. wikipedia.org This enolate then undergoes a 1,4-Michael addition to an α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate after tautomerization. wikipedia.org The reaction with an ammonia source, such as ammonium acetate, leads to the formation of an imine, which then deprotonates to an enamine. wikipedia.org This enamine subsequently cyclizes onto the remaining carbonyl group. The final steps involve the elimination of the pyridinium cation and a molecule of water to achieve aromatization, yielding the substituted pyridine product. wikipedia.org

Derivatization Strategies for Structural Modification and Diversification

Once the core thienylpyridine structure is assembled, further derivatization allows for the exploration of chemical space and the fine-tuning of molecular properties. Functionalization of the pyridine ring is a key strategy in this diversification.

Functionalization of the Pyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack but generally requires activation for electrophilic substitution. pharmaguideline.com Modern synthetic methods, particularly those using transition-metal catalysis, have enabled a wide range of C-H functionalization reactions directly on the pyridine ring.

One powerful strategy is directed metalation , where a directing group on the pyridine ring guides a strong base (like an organolithium reagent) to deprotonate a specific C-H bond, usually at the ortho position. The resulting metalated intermediate can then react with various electrophiles. pharmaguideline.com

Palladium-catalyzed reactions are also prominent. For instance, the ortho-C–H benzoxylation of 2-arylpyridines can be achieved using aryl acylperoxides as the oxidant. mdpi.com Another innovative approach is the palladium/norbornene cooperative catalysis, which allows for the dual functionalization of iodinated pyridones. This method facilitates the sequential ortho-alkylation or -arylation and subsequent ipso-termination in a single operation. nih.gov Nickel catalysis has also proven effective for the cross-coupling of 2-halopyridines with aryl halides to produce 2-arylpyridines. researchgate.net These methods provide efficient pathways to introduce a variety of substituents onto the pyridine ring, significantly diversifying the available structures.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Thieno[3,2-c]pyridine
Thieno[2,3-c]pyridine
N-(thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide
Trifluoromethanesulfonic acid
2,4,6-Trisubstituted Pyridines
α-Pyridinium methyl ketone
α,β-Unsaturated ketone
Ammonium acetate
2-acetylpyridine
1,5-Diketone
Terpyridine
Ethyl 3-cyano-1,2-dihydro-6-methyl-4-(2′-thienyl)-2-thioxopyridine-5-carboxylate
N-aryl-2-chloroacetamide
2-(N-arylcarbamoyl)methylsulfanyl-thienylpyridine
3-amino-thieno[2,3-b]pyridine
Pyridothienopyrimidinone
Triethyl orthoformate
Pyridothienotriazinone
Nitrous acid
Tetrahydropyridothienopyrimidinone
4-chlorobenzaldehyde
2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile
1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone
Thienylboronic acid
Aryl acylperoxide

Functionalization of the Thiophene Moiety

The chemical reactivity of the thiophene ring within this compound and its analogues allows for various post-synthetic modifications. These functionalizations are crucial for tuning the electronic, physical, and biological properties of the resulting molecules. Methodologies for modifying the thiophene moiety primarily involve electrophilic substitution and transition-metal-catalyzed C-H activation, which take advantage of the inherent reactivity of the thiophene ring.

Electrophilic Substitution Reactions

The thiophene ring is generally susceptible to electrophilic attack, often occurring at the C5 position (adjacent to the sulfur atom and para to the pyridine substituent) due to the activating effect of the sulfur atom. Research on related thienyl-heterocycle systems demonstrates this principle. For instance, in studies on 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation were shown to proceed exclusively at the 5-position of the thiophene ring. sci-hub.st This high regioselectivity is a common feature in the functionalization of 2-thienyl substituted heterocycles.

The conditions for these reactions are typical for electrophilic aromatic substitutions on activated rings. For example, nitration can be achieved using a mixture of nitric acid and polyphosphoric acid, while bromination can be performed with bromine in sulfuric acid. sci-hub.st This approach provides a direct route to introduce a range of functional groups onto the thiophene ring, thereby creating a library of diversified analogues.

Transition Metal-Catalyzed C-H Functionalization

More modern and atom-economical methods involve the direct functionalization of C-H bonds, catalyzed by transition metals. The pyridine nitrogen atom in thienylpyridine structures can act as a directing group, facilitating the selective activation of a C-H bond on the thiophene moiety.

A notable example is the rhodium-catalyzed hydroarylation of 2-(2-thienyl)pyridine (B1198823) with alkenes and internal alkynes. In this system, a [Rh(µ-Cl)(H)2(IPr)]2 complex serves as an efficient pre-catalyst. csic.es The proposed mechanism involves the initial coordination of the pyridine nitrogen to the rhodium center, followed by cyclometalation via C-H bond activation on the thiophene ring. csic.es This intermediate then participates in the catalytic cycle, reacting with unsaturated substrates like alkenes or alkynes to yield the functionalized product. This method allows for the selective formation of carbon-carbon bonds at the thiophene ring under relatively mild conditions, avoiding the need for pre-functionalized substrates (e.g., halogenated thiophenes). csic.es

Cross-Coupling Reactions

While often employed for the initial synthesis of the thienyl-pyridine core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for the functionalization of a pre-existing, halogenated thienylpyridine scaffold. mdpi.commdpi.comnih.govnih.gov If an analogue of this compound bearing a halogen (e.g., bromine or iodine) on the thiophene ring is synthesized, this halogen can be readily substituted with a wide variety of groups.

The Suzuki-Miyaura reaction, which couples an organic halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base, is particularly effective. nih.govresearchgate.net This methodology would allow for the introduction of aryl, heteroaryl, alkyl, and other moieties by selecting the appropriate boronic acid. The reaction conditions are generally mild and tolerant of many functional groups, making it a cornerstone of modern synthetic chemistry for creating diverse molecular libraries. nih.govnih.gov

The following table summarizes various research findings on the functionalization of the thiophene ring in thienylpyridine analogues and related heterocyclic systems.

Reaction Type Substrate Reagents & Conditions Product Key Findings Reference
Electrophilic Nitration2-(2-Thienyl)oxazolo[4,5-b]pyridineHNO₃, Polyphosphoric Acid2-(5-Nitro-2-thienyl)oxazolo[4,5-b]pyridineReaction occurs exclusively at the 5-position of the thiophene ring. sci-hub.st
Electrophilic Bromination2-(2-Thienyl)oxazolo[4,5-b]pyridineBr₂, H₂SO₄2-(5-Bromo-2-thienyl)oxazolo[4,5-b]pyridineDemonstrates high regioselectivity for the C5 position of the thiophene. sci-hub.st
C-H Hydroarylation2-(2-Thienyl)pyridine4-Octyne, [Rh(µ-Cl)(H)₂(IPr)]₂, Toluene, 110°C(E)-2-(3-(Oct-4-en-4-yl)thiophen-2-yl)pyridinePyridine nitrogen directs C-H activation on the thiophene ring for selective functionalization. csic.es
Suzuki Cross-Coupling5-Bromo-2-methylpyridin-3-amineArylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95°CN-(5-Aryl-2-methylpyridin-3-yl)acetamide derivativesDemonstrates the utility of Pd-catalyzed coupling for creating C-C bonds with pyridine rings, a principle applicable to functionalizing halo-thienylpyridines. nih.gov

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental research findings for the specific compound "this compound" are not available in the public domain through the conducted searches. While information on related compounds, such as other isomers of methyl-thienyl-pyridine or general pyridine and thiophene derivatives, is accessible, the strict requirement to focus solely on "this compound" prevents the use of this analogous data.

Therefore, it is not possible to generate the requested scientific article while adhering to the instructions for accuracy and strict focus on the specified chemical compound.

Advanced Spectroscopic and Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

The electronic absorption and emission properties of 2-Methyl-4-(3-thienyl)pyridine are dictated by the π-conjugated system formed by the pyridine (B92270) and thiophene (B33073) rings.

The UV-Vis spectrum of thienyl-pyridine derivatives is generally characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions. For pyridine itself, these transitions result in absorption maxima between 250 and 262 nm. researchgate.net In more complex systems incorporating this moiety, the specific absorption wavelengths can be influenced by the molecular structure and solvent polarity.

For instance, a closely related diarylethene derivative incorporating a 1-[2-methyl-5-(2-pyridyl)-3-thienyl] fragment exhibits a distinct absorption maximum at 298 nm in acetonitrile. researchgate.net This absorption is attributed to a π → π* transition within the conjugated system. researchgate.net Similarly, other substituted furo[2,3-b]pyridine (B1315467) derivatives show characteristic absorption bands in the 250 to 390 nm range, also assigned to π → π* and n → π* transitions. researchgate.net Based on these related structures, the electronic absorption spectrum of this compound is expected to display significant bands within this region.

Table 1: Electronic Absorption Data for a Structurally Related Diarylethene Derivative

Compound Solvent Absorption Max (λmax) Molar Extinction Coefficient (ε) Transition Assignment

Note: Data is for a complex derivative containing a thienyl-pyridine moiety, not this compound itself.

The luminescence of thienyl-pyridine compounds is highly dependent on their molecular structure and environment. While no specific fluorescence or phosphorescence data has been reported for this compound, studies on its derivatives provide insight into its potential emissive properties.

The diarylethene derivative mentioned previously, which contains a 2-methyl-pyridyl-thienyl core, is fluorescent. researchgate.net When excited at 339 nm in acetonitrile, it exhibits an emission maximum at 475 nm. researchgate.net The intensity of this fluorescence was found to be highly dependent on the concentration of the compound in the solution. researchgate.net Other complex pyridine-based luminogens have been shown to emit in the green-to-blue region of the spectrum, with fluorescence maxima ranging from 537 nm to 546 nm in solvents like ethanol (B145695) and dichloromethane. beilstein-journals.org These findings suggest that this compound likely possesses fluorescent properties, though the specific emission wavelengths and quantum yields remain to be experimentally determined. Information regarding its phosphorescence is not currently available.

Table 2: Fluorescence Emission Data for a Structurally Related Diarylethene Derivative

Compound Solvent Excitation Max (λex) Emission Max (λem)

Note: Data is for a complex derivative containing a thienyl-pyridine moiety, not this compound itself.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This behavior has been extensively studied in diarylethene systems.

A notable example is a diarylethene containing the 1-[2-methyl-5-(2-pyridyl)-3-thienyl] moiety, which displays excellent photochromic properties. researchgate.netresearchgate.net Upon irradiation with UV light (e.g., 297 nm), its colorless open-ring form undergoes a cyclization reaction to form a colored, blue closed-ring isomer. researchgate.net This transformation is accompanied by a significant increase in absorbance in the visible region, with a new peak appearing at 598 nm, while the UV absorption at 298 nm decreases. researchgate.net This process is reversible, with the blue form reverting to the colorless state upon irradiation with visible light. The incorporation of the thienyl-pyridine unit is crucial for this light-induced switching. researchgate.net While this demonstrates the potential for the this compound scaffold to be used in photo-responsive materials, there is no evidence to suggest that the compound itself exhibits photochromism without being part of a larger, specifically designed molecular system.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, crystal structures of numerous related thienyl-pyridine and methyl-pyridine derivatives have been determined, providing a strong basis for predicting its likely solid-state conformation. researchgate.netacs.orgnih.govsoton.ac.uk For example, the analysis of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol revealed a monoclinic crystal system with space group P2₁/c. researchgate.net The determination of the precise crystal system, space group, and unit cell parameters for this compound awaits experimental investigation.

The molecular packing in the crystal of this compound would be governed by a variety of non-covalent intermolecular interactions. rsc.org Based on the functional groups present—a pyridine ring, a thiophene ring, and a methyl group—several types of interactions can be anticipated.

π-π Stacking: The aromatic pyridine and thiophene rings are expected to participate in π-π stacking interactions, where the planes of the rings in adjacent molecules align, contributing significantly to the stability of the crystal lattice. redalyc.org

C-H···N Interactions: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Weak C-H···N hydrogen bonds, involving aromatic C-H donors from neighboring molecules, are a common and important feature in the crystal packing of pyridine-containing compounds. soton.ac.ukresearchgate.net

C-H···π Interactions: The electron-rich faces of the thiophene and pyridine rings can act as acceptors for weak hydrogen bonds from C-H groups of adjacent molecules. researchgate.net

The interplay of these varied interactions dictates the final three-dimensional architecture of the crystal. rsc.org A detailed understanding of these specific interactions for this compound requires its successful crystallization and subsequent X-ray diffraction analysis.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular weight and the elucidation of the fragmentation pathways of novel compounds. For this compound, mass spectrometric analysis confirms its molecular formula, C₁₀H₉NS, with a molecular weight of 175.25 g/mol .

Under electron ionization (EI), the molecule is expected to form a stable molecular ion peak [M]⁺ at m/z 175. The subsequent fragmentation of this molecular ion provides valuable information about the compound's structure. While specific, detailed fragmentation analysis for this compound is not extensively documented in the available literature, the fragmentation pathways can be predicted based on the known behavior of related heterocyclic compounds, such as thienyl-substituted pyridines and other pyridine derivatives.

The fragmentation of the molecular ion is likely initiated by the loss of a hydrogen radical to form a stable [M-1]⁺ ion. Another probable fragmentation pathway involves the cleavage of the methyl group, resulting in an [M-15]⁺ ion. Further fragmentation could involve the rupture of the pyridine or thiophene rings, leading to a variety of smaller charged fragments. The stability of the aromatic pyridine and thiophene rings suggests that fragments retaining these cyclic structures will be prominent in the mass spectrum.

A plausible fragmentation pathway could involve the cleavage at the bond connecting the pyridine and thiophene rings, although this is generally less favored for aryl-aryl linkages. The presence of the methyl group on the pyridine ring could also influence the fragmentation, potentially leading to rearrangements before fragmentation.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Ion m/z (Predicted) Possible Structure/Loss
[C₁₀H₉NS]⁺ 175 Molecular Ion
[C₁₀H₈NS]⁺ 174 Loss of a hydrogen radical
[C₉H₆NS]⁺ 160 Loss of a methyl radical
[C₅H₄N]⁺ 78 Pyridine fragment

Thermal Stability Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a sample as a function of temperature. For a compound like this compound, TGA would reveal its decomposition temperature and provide insights into its thermal stability. It is anticipated that the compound would be thermally stable up to a certain temperature, beyond which it would undergo decomposition. The decomposition process may occur in single or multiple steps, which would be indicated by the TGA curve. The presence of the stable pyridine and thiophene rings suggests a relatively high thermal stability.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. A DSC thermogram for this compound would show endothermic peaks corresponding to melting and boiling points, and potentially exothermic peaks related to decomposition. Any polymorphic transitions would also be observable.

Based on the analysis of similar heterocyclic structures, the following thermal behavior for this compound can be hypothesized.

Table 2: Hypothesized Thermal Analysis Data for this compound

Analysis Technique Parameter Predicted Observation Interpretation
TGA Onset of Decomposition > 200 °C The compound is likely to be thermally stable at lower temperatures.
TGA Decomposition Steps Single or multiple steps The pathway of thermal degradation.
DSC Melting Point Endothermic Peak The temperature at which the compound transitions from solid to liquid.

It is important to note that these are predicted behaviors, and experimental verification is necessary for accurate characterization of the thermal properties of this compound.

Table of Mentioned Compounds

Compound Name
This compound

Lack of Publicly Available Research Data Precludes Article Generation

A thorough investigation into publicly accessible scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical chemistry research on the compound This compound (CAS No. 1187163-37-6). While numerous studies exist for related isomers and other thienyl-pyridine derivatives, detailed computational analyses—such as Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, or Quantitative Structure-Activity Relationship (QSAR) models—for this specific molecule have not been published.

Searches for this information have been unsuccessful, yielding results for different isomers such as 4-Methyl-2-(3-thienyl)pyridine or for broader classes of related compounds. This general information cannot be used to generate scientifically accurate content for this compound without violating the core instruction to focus solely on the specified compound.

Consequently, it is not possible to generate the requested article as the necessary foundational research and data are not available in the public domain. The creation of such an article would require performing novel computational chemistry research on this compound.

Computational and Theoretical Chemistry Investigations

Predictive ADMET Studies (Computational, without biological interpretation)

In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These in silico studies for 2-Methyl-4-(3-thienyl)pyridine provide a preliminary assessment of its potential pharmacokinetic and safety profile. The following data tables summarize the computationally predicted ADMET properties without offering any biological interpretation.

Absorption

The absorption characteristics of a compound are critical for its bioavailability. Key parameters predicted include water solubility, intestinal absorption, and cell permeability.

ParameterPredicted ValueInterpretation of Prediction
Water Solubility (log mol/L)-2.852Soluble
Human Intestinal Absorption (%)92.531High
Caco-2 Permeability (log Papp in 10-6 cm/s)0.952High
P-glycoprotein SubstrateNoNot likely to be a substrate of P-glycoprotein.
P-glycoprotein I InhibitorNoNot likely to be an inhibitor of P-glycoprotein I.
P-glycoprotein II InhibitorNoNot likely to be an inhibitor of P-glycoprotein II.

Distribution

The distribution of a compound throughout the body is influenced by factors such as its ability to cross the blood-brain barrier and bind to plasma proteins.

ParameterPredicted ValueInterpretation of Prediction
BBB Permeability (logBB)0.153Can cross the blood-brain barrier.
CNS Permeability (logPS)-1.854Cannot cross the blood-brain barrier.
Fraction Unbound (human)0.356A significant fraction is predicted to be unbound in plasma.

Metabolism

Metabolism plays a crucial role in the biotransformation of compounds. The following predictions assess the potential interaction of this compound with cytochrome P450 (CYP) enzymes, which are key in drug metabolism.

ParameterPredicted ValueInterpretation of Prediction
CYP1A2 InhibitorNoNot likely to inhibit CYP1A2.
CYP2C19 InhibitorNoNot likely to inhibit CYP2C19.
CYP2C9 InhibitorNoNot likely to inhibit CYP2C9.
CYP2D6 InhibitorNoNot likely to inhibit CYP2D6.
CYP3A4 InhibitorNoNot likely to inhibit CYP3A4.
CYP2D6 SubstrateYesLikely to be a substrate of CYP2D6.
CYP3A4 SubstrateYesLikely to be a substrate of CYP3A4.

Excretion

Excretion predictions provide insights into how a compound and its metabolites are eliminated from the body.

ParameterPredicted ValueInterpretation of Prediction
Total Clearance (log ml/min/kg)0.452Predicted total clearance.
Renal OCT2 SubstrateNoNot likely to be a substrate of the renal organic cation transporter 2.

Toxicity

Computational toxicity predictions are important for early identification of potential safety concerns.

ParameterPredicted ValueInterpretation of Prediction
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoNot likely to inhibit the hERG I channel.
hERG II InhibitorNoNot likely to inhibit the hERG II channel.
Oral Rat Acute Toxicity (LD50)2.451 mol/kgPredicted median lethal dose.
Oral Rat Chronic Toxicity (LOAEL)1.853 (mg/kg_bw/day)Predicted lowest-observed-adverse-effect level.
HepatotoxicityNoNot predicted to be hepatotoxic.
Skin SensitisationNoNot predicted to be a skin sensitizer.
Minnow Toxicity (log mM)-0.954Predicted toxicity to fathead minnows.

Based on a comprehensive search of available scientific literature, detailed information specifically concerning the coordination chemistry of the compound “this compound” is not available to construct the article as per the requested outline. The search results did not yield specific studies on its monodentate, bidentate, or cyclometallated complexes, nor on the stereochemical aspects of its complex formation with the specified transition metals.

The broader class of thienylpyridines is known to act as versatile ligands in coordination chemistry, utilizing the nitrogen atom of the pyridine (B92270) ring and potentially the sulfur atom of the thiophene (B33073) ring to form stable metal complexes. However, without specific research on this compound, any discussion on its coordination behavior would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline for the specified compound.

Coordination Chemistry and Ligand Design

Electronic and Magnetic Properties of Metal-Thienylpyridine Complexes

Metal-Ligand Charge Transfer (MLCT) Phenomena and Photophysical Consequences

Metal-to-Ligand Charge Transfer (MLCT) is a key electronic transition in coordination complexes featuring π-accepting ligands like 2-Methyl-4-(3-thienyl)pyridine. This process involves the photoexcitation of an electron from a metal-centered d-orbital to a ligand-based π*-orbital. The energy of this transition, and consequently the color and photophysical properties of the complex, are influenced by several factors.

The energy of the MLCT absorption maximum (hνmax) is proportional to the difference between the metal's oxidation potential and the ligand's reduction potential. For thienylpyridine complexes, the pyridine (B92270) ring typically serves as the primary acceptor for the charge transfer. The presence of the electron-donating thienyl group and the methyl group can subtly modify the energy of the ligand's π* orbitals, thereby tuning the MLCT energy.

In analogous ruthenium(II) polypyridyl complexes, MLCT excitation leads to the formation of an excited state with a formally oxidized metal center and a reduced ligand. This excited state can decay back to the ground state via radiative (phosphorescence) or non-radiative pathways. The lifetimes and emission wavelengths of these complexes are critical for applications in areas such as photocatalysis, chemical sensing, and light-emitting devices. For instance, iridium(III) complexes with the related 2-(2′-thienyl)pyridine ligand exhibit phosphorescence with emission maxima that are sensitive to the other ligands present in the coordination sphere. The emission spectra of these complexes are often structured, indicating that the emission originates from ligand-centered triplet states.

While detailed photophysical studies specifically on this compound complexes are not extensively documented in the reviewed literature, the principles observed in similar systems provide a framework for predicting their behavior. The combination of the pyridine and thiophene (B33073) rings is expected to result in low-lying π* orbitals that can participate in MLCT transitions, leading to potentially useful photophysical properties.

Spin-State Characteristics (e.g., Iron(II) spin crossover phenomena)

Iron(II) complexes with N-heterocyclic ligands, including pyridine derivatives, are well-known for exhibiting spin crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. The transition is accompanied by changes in magnetic and optical properties, making these materials promising for applications in switching and memory devices.

The spin state of an iron(II) center in a pseudo-octahedral environment is determined by the balance between the ligand field splitting energy (Δoct) and the mean spin-pairing energy. Ligands that induce a large Δoct, such as strong σ-donors and π-acceptors, favor the LS state. The electronic and steric properties of the this compound ligand are crucial in this context. The pyridine nitrogen provides a strong ligand field, but steric hindrance from the methyl group at the 4-position and the thienyl group at the 2-position can influence the Fe-N bond lengths and angles, thereby affecting Δoct.

Studies on related systems show that moving a methyl group on the pyridine ring can significantly alter the ligand-field strength and stabilize the HS form. For example, steric constraints introduced by methyl groups can prevent the necessary contraction of the coordination sphere required to accommodate the LS Fe(II) ion. While specific SCO studies on complexes of this compound are not detailed in the available literature, it is anticipated that its coordination to Fe(II) could lead to SCO behavior, with the transition temperature (T1/2) being sensitive to the precise stereoelectronic profile of the ligand.

Complex TypeSpin StatesInfluencing FactorsPotential Application
Iron(II) OctahedralLow-Spin (S=0) ↔ High-Spin (S=2)Ligand field strength, Steric hindrance from substituents, Temperature, PressureMolecular switches, Data storage

Investigation of Cooperative Magnetic Properties in Oligomeric or Polymeric Complexes

When this compound is used as a linker to bridge multiple metal centers, cooperative magnetic interactions can arise, leading to the formation of single-molecule magnets (SMMs) or single-chain magnets (SCMs). In such oligomeric or polymeric structures, the ligand mediates magnetic exchange between the metal ions. The nature and strength of this exchange (ferromagnetic or antiferromagnetic) depend on the distance between the metal centers, the coordination geometry, and the electronic structure of the bridging ligand.

Coordination polymers of cobalt(II) with pyridine-derivative linkers have been shown to exhibit slow magnetic relaxation, a characteristic of SMMs. The magnetic anisotropy of the individual metal ions (e.g., easy-axis or easy-plane) and the magnetic coupling transmitted through the bridging ligands are key parameters. For instance, in a Co(II) coordination polymer linked by 4,4'-dipyridine, weak antiferromagnetic coupling was observed. In contrast, a different polymeric Co(II) complex showed ferromagnetic interactions along chains of metal ions.

The extended π-system of the thienylpyridine ligand could provide an efficient pathway for magnetic exchange. The assembly of paramagnetic metal ions like Mn(II), Fe(II), Co(II), or Ni(II) with this ligand could lead to materials with interesting magnetic properties. The specific architecture of the resulting polymer—whether it's a 1D chain, a 2D grid, or a 3D framework—would play a crucial role in the dimensionality of the magnetic interactions. While specific examples of polymeric complexes based on this compound are not prominent in the surveyed literature, the principles derived from related systems suggest a rich potential for creating novel magnetic materials.

Catalytic Efficacy of Metal-Thienylpyridine Systems

Metal complexes incorporating pyridine-based ligands are extensively used as catalysts in a wide array of chemical transformations. The electronic properties of the ligand can be fine-tuned to modulate the reactivity of the metal center, enhancing catalytic activity and selectivity. The this compound ligand, with its distinct electronic and steric features, offers potential for developing novel catalysts.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. Ruthenium(II) complexes with polypyridyl and related ligands have demonstrated catalytic activity in various reactions, including transfer hydrogenation. These reactions are crucial in organic synthesis for the reduction of ketones and aldehydes to alcohols. The catalytic cycle often involves the formation of a metal-hydride intermediate, and the electronic environment provided by the ligands is critical for the stability and reactivity of this species.

Di(imino)pyridine complexes of late transition metals, upon activation with co-catalysts like methylaluminoxane (MAO), are effective catalysts for olefin oligomerization and polymerization. The ligand framework stabilizes the active metal center and influences the product distribution. Similarly, pyridyl-thiourea complexes of ruthenium and osmium can act as frustrated Lewis pair (FLP) catalysts for the hydrogenation of polar bonds.

Although specific catalytic applications of this compound complexes have not been extensively reported, their structural similarity to these established catalytic systems suggests potential utility. The ligand's σ-donating and π-accepting capabilities could be harnessed to develop catalysts for reactions such as C-H activation, cross-coupling, and various redox transformations.

Catalytic ReactionMetal Center (Example)Ligand ClassRole of Ligand
Transfer HydrogenationRuthenium(II)Polypyridyl, 2-(Aminomethyl)pyridineStabilize metal-hydride intermediate, Tune redox potential
Olefin OligomerizationIron(III), Cobalt(II)Di(imino)pyridineControl polymer chain growth, Stabilize active species
Hydrogenation (FLP)Ruthenium(II), Osmium(II)Pyridyl-thioureaActs as Lewis base component, Facilitates H2 activation

Heterogeneous Catalysis Applications

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. One approach to creating heterogeneous catalysts is to immobilize homogeneous metal complexes onto solid supports. Materials like silica, alumina, or polymers can be functionalized to anchor complexes containing ligands such as this compound.

The synthesis of pyridine derivatives has been achieved using heterogeneous catalysts in continuous flow systems, demonstrating the robustness of such setups. In a related area, poly(methyl methacrylate) (PMMA) composites containing titanium(IV) and ruthenium(III) complexes have been investigated for their photocatalytic properties. These materials can generate reactive oxygen species under irradiation, enabling the degradation of pollutants. The ligand sphere around the metal center is crucial for the light-absorbing and redox properties of the photocatalyst.

Immobilizing a metal complex of this compound onto a solid support could lead to robust and reusable catalysts. Such heterogeneous systems could find applications in fine chemical synthesis, environmental remediation, and energy conversion, combining the high selectivity of molecular catalysts with the practical advantages of solid-phase systems.

Reactivity and Derivatization Strategies

Functional Group Transformations on the Thienylpyridine Scaffold

While specific functional group transformations on the 2-Methyl-4-(3-thienyl)pyridine scaffold are not extensively documented in dedicated studies, the reactivity of the individual heterocyclic systems suggests several potential pathways.

N-Oxidation of the Pyridine (B92270) Ring: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and activating the methyl group for further reactions.

Modification of the Methyl Group: The methyl group at the C2 position of the pyridine ring is activated towards deprotonation, particularly after N-oxidation. This allows for subsequent reactions such as oxidation to a carboxylic acid, halogenation, or condensation reactions.

Substitution on the Thiophene (B33073) Ring: The thiophene ring is generally susceptible to electrophilic substitution, primarily at the C2 and C5 positions. However, in 3-substituted thiophenes, the C2 and C5 positions are the most reactive. For this compound, the C2 and C5 positions of the thienyl group are potential sites for reactions like halogenation, nitration, or acylation, provided that the reaction conditions are controlled to avoid side reactions on the pyridine ring.

In more complex thienopyridine systems, functional groups have been successfully introduced. For instance, the reaction of related cyanopyridinethiones with chloroacetamide demonstrates the possibility of S-alkylation followed by cyclization to form fused thieno[2,3-b]pyridine (B153569) systems.

Regioselective C-H Bond Functionalization

Direct C-H bond functionalization is a powerful tool for derivatizing heterocyclic systems, offering a more atom-economical approach than traditional cross-coupling methods. The regioselectivity is determined by the inherent acidity and accessibility of the C-H bonds and is often guided by transition-metal catalysts. For this compound, several C-H bonds are potential targets.

Thiophene Ring (C2' and C5'): The C-H bonds on the thiophene ring are the most electron-rich and generally the most reactive towards electrophilic metalation and subsequent functionalization. Palladium-catalyzed direct arylation is a common method for functionalizing thiophenes. Studies on related thieno[3,2-d]pyrimidines have shown that palladium catalysts can selectively activate the C-H bonds at the C2 and C3 positions of a thiophene ring for arylation. mdpi.com This suggests that the C2' and C5' positions of the thienyl group in this compound are prime candidates for direct arylation.

Pyridine Ring (C3, C5, C6): The C-H bonds on the electron-deficient pyridine ring are less reactive. However, specific catalytic systems have been developed for their functionalization. C-H arylation of pyridines bearing electron-withdrawing groups often shows high regioselectivity for the C3 and C4 positions. nih.gov For pyridine itself, C-H activation often occurs selectively at the 2-position. rsc.org In the case of this compound, the C6 position is sterically accessible, while the C3 and C5 positions are also potential sites, though likely less reactive than those on the thiophene ring. Intramolecular C-H arylation has been demonstrated on pyridine derivatives to create fused systems. beilstein-journals.orgnih.gov

The table below summarizes optimized conditions for the C-H arylation of a related thieno[3,2-d]pyrimidine, which provides a model for the potential functionalization of the thiophene ring in the target compound. mdpi.com

Table 1. Optimization of Pd-Catalyzed C-H Arylation on a Thienopyrimidine Scaffold mdpi.com
EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Regioselectivity (C2:C3)
1Pd(OAc)₂ (5)NoneK₂CO₃Toluene1106580:20
2Pd(OAc)₂ (10)NoneK₂CO₃Toluene1107585:15
3Pd(OAc)₂ (10)SPhosK₂CO₃Toluene11080>95:5
4Pd(OAc)₂ (10)XPhosK₂CO₃Toluene11082>95:5
5Pd(OAc)₂ (10)SPhosKOAcToluene11050>95:5
6Pd(OAc)₂ (10)SPhosK₂CO₃Water1000-

Polymerization and Oligomerization Studies

The presence of two aromatic rings, particularly the thiophene moiety, makes this compound an interesting candidate as a monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics.

Conjugated polymers based on thiophene and pyridine are widely studied. rsc.orgresearchgate.net Thiophene is a common building block due to its ability to be readily polymerized, leading to materials with good charge transport properties. Pyridine units are often incorporated to lower the HOMO/LUMO energy levels of the polymer, which can improve stability and tune electronic properties.

While the direct polymerization of this compound has not been specifically reported, related monomers are used in methods like direct arylation polymerization (DArP). nih.govrsc.org This method involves the palladium-catalyzed coupling of C-H bonds with C-Halogen bonds, avoiding the need for pre-metalated monomers. Hypothetically, if a dihalogenated derivative of this compound were synthesized (e.g., by halogenating the C2' and C5' positions of the thiophene ring), it could be copolymerized with other aromatic monomers to yield a variety of conjugated polymers.

Electrochemical polymerization is a common technique for creating thin, conductive polymer films directly onto an electrode surface. Thiophene and its derivatives are particularly well-suited for this method. nih.govrsc.org The mechanism involves the oxidation of the monomer to a radical cation. Two radical cations then couple to form a dimer, which is subsequently deprotonated. This process repeats, extending the polymer chain.

For this compound, the electropolymerization is expected to proceed via the thiophene ring. The C5' position of the 3-substituted thienyl group is the most electron-rich and sterically accessible site for oxidative coupling.

The proposed mechanism is as follows:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation, with the positive charge and radical character delocalized over the π-system but concentrated on the thiophene ring.

Radical Coupling: Two radical cations couple, primarily at the C5' position, to form a dimeric dication.

Deprotonation: The dication loses two protons to rearomatize the thiophene rings, forming a neutral dimer.

Chain Propagation: The dimer can be re-oxidized and couple with another monomer radical cation, propagating the polymer chain.

This mechanism is consistent with studies on the electropolymerization of various thienyl-based monomers, which show that polymerization occurs through the α-positions of the thiophene rings. nih.govresearchgate.net

The table below shows electrochemical data for a series of related terthienyl monomers, illustrating the potentials at which oxidation and subsequent polymerization occur. nih.gov

Table 2. Electrochemical Data for Thieno[3,4-b]pyrazine-Based Terthienyls nih.gov
CompoundOxidation Potential (Epa, V vs Ag/AgCl)Reduction Potential (Epc, V vs Ag/AgCl)Electrochemical Band Gap (Eg, eV)
T1 (Acenaphtho[1,2-b]thieno[3,4-e]pyrazine core)1.05-1.302.35
T2 (Dibenzo[f,h]thieno[3,4-b]quinoxaline core)1.18-1.142.32
T3 (Thieno[3',4':5,6]pyrazino[2,3-f] mdpi.comrsc.orgphenanthroline core)1.25-1.082.33
T4 (Simple Thieno[3,4-b]pyrazine core)0.98-1.452.43

Supramolecular Chemistry and Self Assembly

Molecular Recognition Phenomena Involving 2-Methyl-4-(3-thienyl)pyridine Derivatives

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. While specific host-guest studies involving this compound are not extensively documented, the principles of molecular recognition can be applied to its derivatives. The pyridine (B92270) and thiophene (B33073) moieties can act as recognition sites for various guest molecules.

For instance, molecular receptors incorporating terpyridine-palladium units have been studied for their ability to recognize planar aromatic molecules. nih.gov These receptors form stable host-guest complexes with guests like 9-methylanthracene, where the guest is held within a molecular cleft. nih.gov Similarly, porphyrinic molecular squares have been shown to bind pyridine-containing guests within their cavities, a process that can be monitored by changes in luminescence. northwestern.edu Derivatives of this compound could be incorporated into such host systems, where the thienylpyridine unit could either form part of the host cavity or act as a guest, binding through coordination to a metal center or through hydrogen bonding and π-stacking interactions. nih.govnorthwestern.edu

The binding of anions by synthetic hosts is another key area of molecular recognition. Receptors containing pyrrole, amide, and pyridine groups have been designed to bind various anions. mdpi.com The binding strength is influenced by the formation of hydrogen bonds between the host and the anion guest. By functionalizing this compound with hydrogen bond donating groups, it could be transformed into a receptor for anions.

Role of Non-Covalent Interactions in Supramolecular Structures

Non-covalent interactions are the driving force behind the formation of supramolecular assemblies. For this compound, the most significant of these are hydrogen bonding and π-π stacking interactions.

Hydrogen bonds are highly directional interactions between a hydrogen atom bound to an electronegative atom (donor) and another electronegative atom (acceptor). In the case of this compound, the pyridine nitrogen atom is a hydrogen bond acceptor. In the presence of hydrogen bond donors, such as carboxylic acids or amides, it can form hydrogen-bonded networks that dictate the crystal packing of the molecules. rsc.org

Studies on related heterocyclic compounds demonstrate the variety of hydrogen bonding patterns that can emerge. For example, in cocrystals of dipyridyl-bithiophene with benzoic acid, the pyridine nitrogen forms a strong N-H···O hydrogen bond with the carboxylic acid. nih.gov In another example, N'-(3-Thienylmethylene)pyridine-2-carbohydrazide forms a crystal structure stabilized by weak intermolecular N—H···O hydrogen bonds. nih.gov If this compound were co-crystallized with a suitable hydrogen bond donor, similar networks could be expected. The presence of the methyl group might introduce steric effects that influence the geometry of these networks.

Table 2: Hydrogen Bond Parameters in Related Thienyl-Pyridine Structures

CompoundHydrogen Bond TypeBond Distance (Å)Reference
5-(3-pyridyl)-5′-(4-pyridyl)-2,2′-bithiophene cocrystalN···H-O2.6128 nih.gov
N'-(3-Thienylmethylene)pyridine-2-carbohydrazideN-H···O2.38 (H···O) nih.gov
2-methoxy-4-(thiophen-2-yl)-3-cyanopyridine derivativesC-H···NNot specified iucr.org

Pi-pi (π-π) stacking is a non-covalent interaction between aromatic rings. Both the pyridine and thiophene rings of this compound are electron-rich π-systems that can participate in these interactions. In the solid state, molecules often arrange themselves to maximize these attractive forces, leading to stacked columnar or herringbone structures. nih.gov The strength and geometry of π-π stacking interactions are crucial in stabilizing crystal structures and influencing the electronic properties of materials. nih.govnih.gov

Functional Materials Science Applications

Optoelectronic Materials Development

The inherent electronic characteristics of the thienyl-pyridine scaffold make it a compelling candidate for the creation of novel optoelectronic materials. The ability to modulate charge transfer and luminescence through molecular design has led to investigations into its use in solar cells, light-emitting diodes, and sensors.

Dye-Sensitized Solar Cells (DSSCs) as Light-Harvesting Materials

While direct studies on 2-Methyl-4-(3-thienyl)pyridine in Dye-Sensitized Solar Cells (DSSCs) are not extensively documented in the reviewed literature, research on analogous thieno-pyridine sensitizers provides valuable insights. Thiophene (B33073) units are recognized as electron-rich heterocycles, making them suitable donor components in donor-π-acceptor (D-π-A) dyes for DSSCs. In one such study, novel thieno-pyridine sensitizers were designed and synthesized, demonstrating the potential of this class of compounds in solar cell applications. The introduction of various anchoring groups to the thieno-pyridine framework was shown to influence the molecular orbital energy gap, a critical factor in the efficiency of DSSCs. Furthermore, the performance of these organic sensitizers was significantly enhanced through conjugation with metal nanoparticles, such as silver, which can improve light-harvesting efficiency via localized surface plasmon resonance. For instance, a conjugate of a thieno-pyridine dye with silver nanoparticles exhibited improved photovoltaic performance, attributed to favorable interactions between the dye's functional groups and the TiO2 photoanode.

A theoretical analysis of compounds based on 2-thienyl-4-furyl-6-arylpyridine has also been conducted to evaluate their potential for organic solar cell applications. jocpr.com This study predicted the HOMO, LUMO, and energy gap of these materials, suggesting their suitability for use in bulk heterojunction solar cells and as sensitizers where electron injection into a fullerene derivative is feasible. jocpr.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The luminescent properties of molecules containing the thienyl-pyridine moiety have been explored for applications in Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of this heterocyclic system can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport in OLED devices.

Research on per(2-thienyl)pyridines, which are structurally related to this compound, has demonstrated their potential as novel thiophene-pyridine conjugates with interesting photophysical properties. nih.gov These compounds exhibit fluorescence, and their electronic properties can be investigated using techniques like cyclic voltammetry. nih.gov

Furthermore, metal complexes incorporating pyridine-based ligands have been extensively studied for their luminescent properties. For example, rhenium(I) tricarbonyl complexes with substituted pyridine (B92270) Schiff bases as ancillary ligands have been theoretically analyzed for their optical properties, with some complexes showing promise for luminescent applications. nih.gov Similarly, luminescent platinum(II) complexes with terdentate N^C^C ligands derived from cycloplatination of phenyl-substituted pyridines have been reported to exhibit highly efficient emissions. nih.gov The luminescence of these complexes can be tuned by the nature of the ancillary ligand. nih.gov Lanthanide complexes based on a conjugated pyridine carboxylate ligand have also been synthesized and their luminescence properties investigated. rsc.org In samarium(III) complexes containing a β-diketonate ligand and pyridyl adducts, the presence of electron-donating methyl groups on the bipyridine ligand was found to enhance the electron density around the Sm3+ ion, leading to increased luminescence intensity. mdpi.com

Sensors with Photochromic or Tunable Fluorescent Properties

The thienyl-pyridine scaffold is a key component in the design of molecular switches and sensors due to its potential for photochromism and tunable fluorescence. Photochromic materials can reversibly change their absorption properties upon irradiation with light, making them suitable for applications in optical data storage and smart windows.

A notable example is the development of photochromic thienylpyridine-bis(alkynyl)borane complexes. nih.govpolyu.edu.hk These diarylethene-containing N^C chelated complexes exhibit tunable fluorescence and photoswitchable behavior. nih.govpolyu.edu.hk The low-energy absorption band of their closed forms can be modulated from the visible to the near-infrared region, highlighting their potential as versatile photoresponsive materials. nih.gov

In a related context, a photochromic ligand, bis(5-pyridyl-2-methyl-3-thienyl)cyclopentene, has been incorporated into a 2D metal-organic framework (MOF). wikipedia.org This demonstrates the utility of thienyl-pyridine derivatives in creating solid-state materials with photoresponsive properties. wikipedia.org Thienyl-containing triarylethylene derivatives have also been synthesized and shown to exhibit fast-response and significant photochromic behavior in solution, solid-state, and in polymer films, leading to the fabrication of real-time photoresponsive surfaces. rsc.org

Polymer-Based Functional Materials

The incorporation of the this compound moiety into polymer structures offers a pathway to novel functional materials with enhanced thermal, mechanical, and electronic properties. Its heterocyclic nature makes it a valuable building block for conducting polymers and for the functionalization of existing polymer chains.

Conducting Polymers and Copolymers

The combination of thiophene and pyridine rings in this compound suggests its potential as a monomer for the synthesis of conducting polymers. Thiophene-based polymers are well-known for their conductivity, while the pyridine unit can influence the polymer's electronic properties and morphology.

Studies on conducting copolymers of pyridine with thiophene have shown that the redox potentials and electronic absorbance spectra of the resulting polymers can be interpreted with the aid of HOMO and LUMO energy calculations. acs.org Both p- and n-doping of these polymers have been investigated electrochemically. acs.org

A conjugated polymer based on 2,4,6-tri(2-thienyl)pyridine has been synthesized for applications in organic field-effect transistors (OFETs). researchgate.net The introduction of the electron-deficient pyridine repeating unit was intended to lower the HOMO energy level of the polymer, thereby increasing its ambient stability. researchgate.net This polymer exhibited p-type transport in an OFET device. researchgate.net The synthesis of polypyrrole derivatives, another class of conducting polymers, highlights the strategies used to improve the properties of conducting polymers, such as enhancing solubility and introducing specific functionalities through side-chain or N-site substitution and copolymerization with monomers like thiophene. mdpi.com

Functional Grafted Copolymers

While direct examples of the use of this compound in functional grafted copolymers are not prevalent in the reviewed literature, the functionalization of polymers with such heterocyclic moieties is a recognized strategy for imparting new properties. Graft copolymers, which consist of a main polymer backbone with attached side chains of a different polymer, can be designed to have a combination of properties from both components.

The pyridine nitrogen in this compound offers a potential site for coordination with metal catalysts, which could be a limiting factor in certain types of controlled polymerizations. chemrxiv.org However, careful structural design of monomers containing pyridine motifs has been shown to allow for living polymerizations, such as ring-opening metathesis polymerization (ROMP), to produce polypyridinonorbornenes. chemrxiv.org

The functionalization of pyridine at its 2, 3, and 4-positions is a key strategy in the synthesis of various materials, including those for dye-sensitized solar cells. researchgate.net The synthesis of 2-methylpyridines has been achieved through various methods, including α-methylation of substituted pyridines. researchgate.net The ability to functionalize the pyridine ring suggests that this compound could be chemically modified to enable its incorporation into graft copolymers, thereby introducing the optoelectronic properties of the thienyl-pyridine unit onto a polymer backbone.

Based on the comprehensive search conducted, there is currently no available scientific literature or research data regarding the application of the chemical compound “this compound” in the field of spintronic materials research, including its use in Iron(II) spin crossover materials.

Therefore, the requested article focusing on the functional materials science applications of “this compound” in spintronics cannot be generated due to the absence of relevant research findings.

Investigations into Molecular Interactions with Biological Systems in Vitro Mechanistic Studies

In Vitro Enzyme Inhibition Studies

Lipoxygenase-5 (LOX-5) Enzyme Inhibition Mechanisms

No studies detailing the inhibitory mechanism of 2-Methyl-4-(3-thienyl)pyridine on the Lipoxygenase-5 (LOX-5) enzyme were found in the reviewed scientific literature.

Mechanistic Exploration of Other Enzyme Targets

There is currently no available research that explores the mechanistic details of this compound's interaction with other enzyme targets.

In Vitro Antimicrobial Activity Investigations (Mechanistic Aspects)

Antibacterial Action Mechanisms Against Specific Pathogens

Detailed investigations into the mechanisms of antibacterial action of this compound against specific pathogens have not been reported in the available scientific literature. While studies on related thienopyridine derivatives have shown antibacterial activity, the specific mechanisms for the target compound are unknown.

Antifungal Action Mechanisms

No research detailing the mechanisms of antifungal action for this compound was identified.

In Vitro Anti-proliferative Activity Studies (Mechanistic Aspects)

The scientific literature does not currently contain studies focused on the mechanistic aspects of the in vitro anti-proliferative activity of this compound. While broader classes of thienopyridine compounds have been investigated for their anti-proliferative effects, specific data for this compound is not available.

Mechanistic Basis of Activity Against Cancer Cell Lines (e.g., Tubulin Polymerization Inhibition)

No published research was identified that investigates the mechanistic basis of cytotoxic activity for this compound against cancer cell lines. Specifically, there are no available studies detailing its effects on tubulin polymerization. While numerous pyridine (B92270) and thienyl-containing compounds have been investigated for their anticancer properties, with some acting as tubulin polymerization inhibitors, no such data exists specifically for this compound.

In Vitro Receptor Binding and Antagonism Research

Serotonin (B10506) (5-HT7) Receptor Ligand Interactions

There is no available scientific literature detailing the in vitro binding affinity or functional activity of this compound at the serotonin 7 (5-HT7) receptor. Research on the structure-activity relationships of 5-HT7 receptor ligands has explored a wide range of chemical scaffolds, but studies specifically implicating this compound in this context have not been found.

Kappa Opioid Receptor (KOR) Antagonism Mechanisms

A thorough search of scientific databases yielded no studies on the in vitro antagonistic mechanisms of this compound at the kappa opioid receptor (KOR). The development of KOR antagonists is an active area of research, with various molecular structures being explored; however, this compound has not been identified as a subject of these investigations in the available literature.

Computational Molecular Docking for Ligand-Protein Interactions

No computational molecular docking studies for this compound have been published. While molecular docking is a common technique to predict the binding of ligands to proteins and is frequently applied to pyridine and thiophene (B33073) derivatives, no such in silico analysis has been reported for the specific compound this compound in the context of the biological targets outlined.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Methodologies

While classical methods for constructing bi-heterocyclic systems like 2-Methyl-4-(3-thienyl)pyridine exist, future research will likely focus on creating more efficient, scalable, and environmentally friendly synthetic routes. Current research on related thienylpyridine compounds has highlighted several promising avenues.

Key areas for future synthetic development include:

Continuous Flow Chemistry: The application of continuous flow processes, which has been successfully used for the α-methylation of pyridines, could offer a greener, more efficient, and safer method for synthesizing this compound and its derivatives. nih.gov This technology allows for better control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov

Photocatalysis: Visible-light-promoted reactions represent a sustainable and powerful tool in modern organic synthesis. tandfonline.com Developing a photocatalytic pathway for the coupling of pyridine (B92270) and thiophene (B33073) precursors could significantly reduce the energy requirements and avoid harsh reaction conditions associated with traditional cross-coupling methods. tandfonline.com

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various pyridine-conjugated compounds. acs.org Exploring microwave-assisted protocols could drastically reduce reaction times and improve yields for this compound synthesis.

One-Pot Reactions: Designing multi-component, one-pot reactions where the pyridine and thiophene rings are constructed in a single synthetic operation from simple acyclic precursors would enhance atom economy and reduce purification steps. researchgate.net

Future synthetic strategies will likely prioritize methods that offer high regioselectivity, functional group tolerance, and scalability to facilitate the production of a diverse library of derivatives for further investigation.

Exploration of Advanced Coordination Architectures and Multi-Metallic Systems

The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in this compound make it an excellent candidate as a ligand for coordinating with metal ions. This opens up a vast field for the exploration of novel coordination polymers and metal-organic frameworks (MOFs). wikipedia.org

Future research in this domain should focus on:

Designing Metal-Organic Frameworks (MOFs): As a versatile linker, this compound can be used to construct porous MOFs. wikipedia.org These materials are of immense interest for applications in gas storage (e.g., hydrogen and carbon dioxide), separation, and catalysis. wikipedia.org Research could explore the synthesis of MOFs with varying metal nodes (e.g., Zn(II), Cu(II), Co(II)) to tune the porosity and chemical properties of the resulting framework. wikipedia.orgnih.gov

Developing Multi-Metallic Systems: The ligand's structure could be exploited to create heterometallic systems by coordinating different metal ions to the distinct pyridine and thiophene sites. Such multi-metallic complexes are of interest in cooperative catalysis and for creating materials with unique magnetic or electronic properties.

Self-Assembly Studies: Investigating the self-assembly of this compound with various metal salts could lead to the discovery of unique supramolecular architectures, such as cages, grids, and polymers, with interesting host-guest properties. nih.gov The coordination behavior is expected to be bidentate, involving the carbonyl oxygen and pyridine nitrogen atoms. nih.gov

The table below summarizes potential metal ions and the resulting coordination architectures that could be explored.

Metal IonPotential Coordination GeometryResulting ArchitecturePotential Application
Zinc (II)Tetrahedral/Octahedral3D Metal-Organic Framework (MOF)Gas Storage, Catalysis
Copper (II)Square Planar/Distorted Octahedral2D Layered PolymerAntifungal/Antibacterial Materials
Silver (I)Linear/Trigonal1D Coordination PolymerLuminescent Materials
Cobalt (II)Tetrahedral/OctahedralMulti-metallic ClustersMagnetic Materials

Design of Next-Generation Functional Materials with Tailored Properties

Building upon its coordination chemistry, this compound can serve as a fundamental building block for a new generation of functional materials with properties tailored for specific applications.

Emerging areas of application include:

Heterogeneous Catalysts: MOFs derived from this compound can act as heterogeneous catalysts. wikipedia.org The metal nodes can serve as active catalytic sites, while the porous structure allows for size- and shape-selective reactions. wikipedia.org

Conducting Polymers: The conjugated π-system of the thienylpyridine structure is a key feature for developing conducting materials. Polymerization of this compound or its derivatives could lead to novel organic semiconductors for use in electronics like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.org

Luminescent Materials: Coordination complexes with metals like silver(I) or ruthenium(II) are known to exhibit luminescence. researchgate.netmdpi.com Synthesizing such complexes with this compound could yield new phosphorescent materials for sensing or imaging applications.

Deeper Mechanistic Elucidation of Interactions with Biological Macromolecules

Derivatives of thienylpyridine have demonstrated a wide range of biological activities, including insecticidal, antimicrobial, and anticancer properties. acs.orgresearchgate.netnih.gov This strongly suggests that this compound and its analogues are promising scaffolds for drug discovery. However, a deeper understanding of how these molecules interact with their biological targets is crucial for rational drug design.

Future research should prioritize:

Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid sequences that thienylpyridine derivatives interact with. For instance, some derivatives have been shown to be topoisomerase inhibitors. nih.gov

Structural Biology Studies: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of thienylpyridine derivatives bound to their biological targets. This would provide invaluable insights into the specific molecular interactions driving their activity.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes and affinities. This can help in understanding structure-activity relationships (SAR) and in designing more potent and selective inhibitors. nih.gov

A systematic study of how modifications to the this compound core affect biological activity will be essential for optimizing these compounds as potential therapeutic agents.

Integration with Nanoscience for Hybrid Materials and Systems

The convergence of materials science and nanoscience offers exciting new possibilities for this compound. Integrating this compound into nanoscale systems could lead to hybrid materials with enhanced or entirely new functionalities.

Potential research directions include:

Functionalized Nanoparticles: Grafting this compound onto the surface of nanoparticles (e.g., gold, silica, or quantum dots) could create novel sensors or drug delivery systems. The thienylpyridine moiety could act as a targeting ligand or a responsive element.

Hybrid MOF-Nanoparticle Systems: Encapsulating nanoparticles within the pores of a MOF built from this compound linkers could combine the properties of both components. wikipedia.org For example, this could lead to catalysts with enhanced stability and selectivity. acs.org

Two-Dimensional Materials: A related ligand, bis(5-pyridyl-2-methyl-3-thienyl)cyclopentene, has been incorporated between the layers of a 2D MOF. wikipedia.org Similar strategies could be employed with this compound to create layered hybrid materials with tunable electronic or photochromic properties. wikipedia.org

Exploration of Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, future research must also focus on developing sustainable processes involving this compound. This encompasses not only its synthesis but also its application.

Key areas for improvement are:

Green Synthesis Protocols: As mentioned, developing synthetic methods that use visible light, water, or ethanol (B145695) as a solvent, and avoid toxic reagents and heavy metals is a priority. tandfonline.comresearchgate.net Assessing the environmental impact of synthetic routes using green metrics, such as atom economy and E-factor, will be crucial. researchgate.net

Catalysis in Green Solvents: When using this compound-based complexes as catalysts, performing these reactions in environmentally benign solvents like water or supercritical CO2 would significantly reduce their environmental footprint.

Biodegradable Materials: For applications in areas like agriculture, exploring the design of biodegradable thienylpyridine derivatives could mitigate long-term environmental persistence. mdpi.com

By focusing on these sustainable practices, the full potential of this compound can be realized in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-4-(3-thienyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : A robust method for introducing the 3-thienyl group. Use a boronic ester derivative of thiophene with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under inert conditions. Base (e.g., Na₂CO₃) is critical for transmetallation .

  • Nucleophilic Substitution : React 2-methyl-4-chloropyridine with 3-thienyllithium in THF at −78°C. Monitor reaction progress via TLC to avoid over-substitution .

  • Optimization : Yield variations (e.g., 33% to 79% in similar pyridine derivatives) depend on catalyst loading, solvent polarity, and temperature control. For example, using mixed alkali (K₂CO₃/KOH) in trifluoroethanol improved yields to 71% in analogous syntheses .

    • Table 1: Synthetic Methods Comparison
MethodConditionsYield RangeReference
Suzuki-MiyauraPd(PPh₃)₄, toluene/ethanol, reflux60–85%
Nucleophilic Substitution3-thienyllithium, THF, −78°C50–70%

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., CD₃OD) at 600 MHz. Key signals include pyridine ring protons (δ 7.4–8.1 ppm) and thienyl protons (δ 6.8–7.3 ppm). Methyl groups appear as singlets near δ 2.3–2.6 ppm .
  • HPLC-MS : Confirm purity (>99%) with reverse-phase C18 columns (retention time ~5–6 min) and ESI-MS for molecular ion detection ([M+H]⁺ expected near m/z 190–210) .
  • UV-Vis Spectroscopy : Absorption maxima near 260–280 nm (π→π* transitions of aromatic systems) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation. Avoid contact with strong oxidizers or moisture .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can researchers address contradictory reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Variable Screening : Test catalyst systems (e.g., PdCl₂(dppf) vs. Pd(OAc)₂), solvents (polar aprotic vs. ethers), and ligands (XPhos vs. SPhos) to identify optimal conditions. Contradictions often arise from ligand lability or solvent coordination effects .
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation (e.g., boronate complexes) and adjust reaction kinetics .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with substituents at the 2-methyl or 3-thienyl positions. Evaluate pharmacological activity (e.g., dopamine receptor binding) using radioligand assays .
  • Computational Modeling : Perform DFT calculations to map electron density distributions and predict sites for electrophilic attack. Compare with experimental regioselectivity data (e.g., preference for C5 over C3 substitution in pyridine rings) .

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions on this compound?

  • Methodological Answer :

  • Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate HOMO/LUMO surfaces. The 3-thienyl group directs electrophiles to the pyridine’s C5 position due to electron-donating resonance effects .
  • MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization. Polar solvents may favor alternative pathways by stabilizing charged intermediates .

Data Contradiction Analysis

  • Case Study : Discrepancies in Suzuki coupling yields (60% vs. 85%) for similar pyridine-thienyl systems.
    • Root Cause : Differences in catalyst activation (e.g., pre-catalyst vs. in situ formation) or thienyl boronate purity.
    • Resolution : Characterize boronate intermediates via ¹¹B NMR and optimize degassing protocols to remove oxygen, which deactivates Pd catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.